2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-9-3-5-12(10(2)7-9)16-20-21-17(26-16)19-15(23)13-8-11(22(24)25)4-6-14(13)18/h3-8H,1-2H3,(H,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCJFKRCBJVGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Properties
2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide consists of several key structural components:
- A 1,3,4-oxadiazole heterocyclic ring system as the central scaffold
- A 2,4-dimethylphenyl substituent at the 5-position of the oxadiazole ring
- A 2-chloro-5-nitrobenzamide moiety attached at the 2-position of the oxadiazole ring
The compound features a molecular formula of C₁₇H₁₃ClN₄O₄ and presents as a crystalline solid with expected characteristic spectroscopic properties typical of oxadiazole-containing compounds.
Retrosynthetic Analysis
The synthesis of 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide can be approached through various retrosynthetic pathways. The most practical disconnections involve:
- Formation of the benzamide linkage between the 1,3,4-oxadiazole amine derivative and 2-chloro-5-nitrobenzoic acid
- Construction of the 1,3,4-oxadiazole ring system with appropriate substituents
- Initial preparation of key precursors containing the 2,4-dimethylphenyl group
Conventional Synthesis Methods
Method A: Synthesis via Hydrazide Cyclization and Acylation
This approach involves the formation of the 1,3,4-oxadiazole core through cyclization of an acylhydrazide intermediate, followed by acylation with 2-chloro-5-nitrobenzoyl chloride.
Synthesis of 2,4-dimethylbenzohydrazide
The starting material for this synthesis is 2,4-dimethylbenzoic acid, which is converted to the corresponding hydrazide through a two-step process:
Esterification of 2,4-dimethylbenzoic acid
2,4-dimethylbenzoic acid + MeOH → methyl 2,4-dimethylbenzoate + H₂OReaction with hydrazine hydrate
methyl 2,4-dimethylbenzoate + N₂H₄·H₂O → 2,4-dimethylbenzohydrazide + MeOH
Formation of 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
The hydrazide is then cyclized to form the oxadiazole ring:
2,4-dimethylbenzohydrazide + CS₂ + KOH → 5-(2,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol
5-(2,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol + NH₂NH₂·H₂O → 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Acylation with 2-chloro-5-nitrobenzoyl chloride
The final step involves acylation of the oxadiazole amine with 2-chloro-5-nitrobenzoyl chloride:
5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine + 2-chloro-5-nitrobenzoyl chloride → 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
This method typically yields the target compound in 65-72% yield, with high purity after recrystallization from appropriate solvents such as ethanol or ethyl acetate.
Method B: Direct Synthesis via Oxadiazole Formation from Acylthiosemicarbazide
This method involves the formation of an acylthiosemicarbazide intermediate, which is then cyclized to form the oxadiazole ring directly:
Synthesis of 2,4-dimethylbenzoic acid hydrazide
As in Method A, this is prepared from 2,4-dimethylbenzoic acid.
Formation of acylthiosemicarbazide intermediate
2,4-dimethylbenzoic acid hydrazide + KSCN + HCl → 2,4-dimethylbenzoyl thiosemicarbazide
Cyclization and acylation
The acylthiosemicarbazide is cyclized in the presence of a base to form the oxadiazole ring, followed by acylation:
2,4-dimethylbenzoyl thiosemicarbazide + NaOH → 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine + 2-chloro-5-nitrobenzoyl chloride → 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
This method typically provides yields in the range of 60-68%.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction and improves yields compared to conventional heating methods. This approach has emerged as an efficient alternative for the synthesis of 1,3,4-oxadiazole derivatives.
Microwave-Assisted Synthesis via Hydrazide Intermediate
Synthesis of 2,4-dimethylbenzohydrazide
Similar to conventional methods, but with microwave irradiation:
2,4-dimethylbenzoic acid + MeOH (with H₂SO₄ catalyst) → methyl 2,4-dimethylbenzoate
methyl 2,4-dimethylbenzoate + N₂H₄·H₂O (microwave, 400W, 2-3 min) → 2,4-dimethylbenzohydrazide
Formation of the oxadiazole ring and acylation
2,4-dimethylbenzohydrazide + CS₂ + KOH (microwave, 600W, 30-70s) → 5-(2,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol
5-(2,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol + NH₂NH₂·H₂O (microwave, 600W, 30-40s) → 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine + 2-chloro-5-nitrobenzoyl chloride (microwave, 400W, 40-60s) → 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
This microwave-assisted approach typically provides yields of 75-85%, significantly higher than conventional heating methods, with reaction times reduced from hours to seconds.
Comparative Analysis of Synthetic Methods
Table 1 presents a comparative analysis of the different synthetic approaches for preparing 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide:
| Method | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Method A | 12-18 hours | 65-72 | Well-established, reliable | Time-consuming, moderate yields |
| Conventional Method B | 10-16 hours | 60-68 | Single-pot reaction for oxadiazole formation | Lower yields, purification challenges |
| Microwave Method | 1-3 minutes | 75-85 | Rapid reaction, higher yields | Requires specialized equipment |
Detailed Reaction Conditions and Parameters
Conventional Method A - Detailed Protocol
Step 1: Preparation of methyl 2,4-dimethylbenzoate
- Reagents : 2,4-dimethylbenzoic acid (10.0 g, 66.6 mmol), methanol (50 mL), concentrated H₂SO₄ (1.0 mL)
- Conditions : Reflux for
- Workup : The reaction mixture is cooled, concentrated, and the residue is dissolved in ethyl acetate, washed with NaHCO₃ solution, brine, dried over Na₂SO₄, and concentrated.
- Yield : 90-95%
Step 2: Preparation of 2,4-dimethylbenzohydrazide
- Reagents : Methyl 2,4-dimethylbenzoate (5.0 g, 30.5 mmol), hydrazine hydrate (80%, 10 mL)
- Conditions : Reflux in ethanol (30 mL) for 4-6 hours
- Workup : The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
- Yield : 85-90%
Step 3: Preparation of 5-(2,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol
- Reagents : 2,4-dimethylbenzohydrazide (3.0 g, 18.3 mmol), KOH (1.5 g, 26.8 mmol), CS₂ (2.0 mL, 33.0 mmol)
- Conditions : Reflux in ethanol (30 mL) for 8-10 hours
- Workup : The reaction mixture is concentrated, diluted with water, and acidified with HCl. The precipitate is filtered, washed with water, and dried.
- Yield : 75-80%
Step 4: Preparation of 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
- Reagents : 5-(2,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol (2.0 g, 9.7 mmol), hydrazine hydrate (80%, 5 mL)
- Conditions : Reflux in ethanol (20 mL) for 6-8 hours
- Workup : The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
- Yield : 70-75%
Step 5: Preparation of 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
- Reagents : 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.0 g, 4.9 mmol), 2-chloro-5-nitrobenzoyl chloride (1.2 g, 5.4 mmol), triethylamine (0.75 mL, 5.4 mmol)
- Conditions : Stirring in DCM (20 mL) at 0°C to room temperature for 12 hours
- Workup : The reaction mixture is washed with water, NaHCO₃ solution, brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography (hexane/ethyl acetate).
- Yield : 65-72%
Microwave-Assisted Method - Detailed Protocol
Steps 1-4:
Similar to conventional methods but with microwave irradiation as specified in Section 4.1.
Step 5: Preparation of 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
- Reagents : 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.0 g, 4.9 mmol), 2-chloro-5-nitrobenzoyl chloride (1.2 g, 5.4 mmol), DMAP (0.06 g, 0.5 mmol)
- Conditions : Microwave irradiation at 400W for 40-60 seconds in DCM (10 mL)
- Workup : Similar to conventional method
- Yield : 75-85%
Spectroscopic Characterization
The structure of 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide can be confirmed through various spectroscopic techniques:
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
Expected chemical shifts:
- δ 12.45-12.65 (s, 1H, NH)
- δ 8.60-8.70 (d, 1H, aromatic H)
- δ 8.20-8.30 (dd, 1H, aromatic H)
- δ 7.80-7.90 (d, 1H, aromatic H)
- δ 7.60-7.70 (d, 1H, aromatic H)
- δ 7.10-7.20 (d, 1H, aromatic H)
- δ 7.00-7.10 (s, 1H, aromatic H)
- δ 2.40-2.50 (s, 3H, CH₃)
- δ 2.30-2.40 (s, 3H, CH₃)
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
Expected chemical shifts for key carbon atoms:
- δ 164-166 (C=O)
- δ 162-164 (oxadiazole C-5)
- δ 158-160 (oxadiazole C-2)
- δ 147-149 (C-NO₂)
- δ 138-140, 135-137 (C-CH₃)
- δ 132-134 (C-Cl)
- δ 130-132, 128-130, 126-128, 124-126 (aromatic C)
- δ 21-22, 19-20 (CH₃)
IR Spectroscopy (KBr, cm⁻¹)
Expected characteristic bands:
- 3200-3400 (NH stretching)
- 1680-1700 (C=O stretching)
- 1600-1620, 1550-1570 (C=N stretching)
- 1510-1530, 1340-1360 (NO₂ asymmetric and symmetric stretching)
- 1070-1090 (C-O-C stretching)
- 750-770 (C-Cl stretching)
Purification Methods
Recrystallization
The crude product can be purified by recrystallization from appropriate solvents:
- Ethanol or ethanol/water mixtures
- Ethyl acetate or ethyl acetate/hexane mixtures
- Methylene chloride/hexane
Column Chromatography
For higher purity, column chromatography can be performed:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Gradient elution with hexane/ethyl acetate (starting with 9:1 and gradually increasing to 7:3)
Optimization Strategies
Several strategies can be employed to optimize the synthesis:
Catalyst Optimization
The use of catalysts such as DMAP (4-dimethylaminopyridine) or pyridine can enhance the acylation reaction, particularly in the final step.
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
- DCM or THF provides good yields for the acylation step
- Ethanol or methanol is suitable for hydrazide formation
- DMF or DMSO can be used for cyclization reactions
Temperature Control
Precise temperature control is critical, especially for microwave-assisted synthesis:
- Conventional methods: 60-80°C for hydrazide formation, 110-120°C for cyclization
- Microwave methods: Power settings of 400-600W for 30-70 seconds depending on the step
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), iron powder, hydrochloric acid.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized products, potentially leading to ring cleavage or further functionalization.
Scientific Research Applications
2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxadiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s closest analogs differ in substituents on the oxadiazole or benzamide moieties (Table 1).
Key Observations :
- Nitro groups (as in the target compound and 2IP6MP) are critical for electronic interactions in RORγ modulation, while their absence (e.g., in acetamide derivatives) reduces such activity .
Physicochemical Properties
Comparative data for solubility, melting point, and molecular weight are summarized below (Table 2):
Notes:
- The target compound’s higher LogP (estimated) compared to 7e suggests greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- 2IP6MP’s lower molecular weight correlates with its higher melting point, reflecting crystalline stability despite lacking an oxadiazole ring .
Key Insights :
- Thiophene-substituted oxadiazoles (e.g., from ) exhibit divergent activities (anticancer vs. antimicrobial), highlighting substituent-dependent mechanisms.
Biological Activity
2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro group , a nitro group , and an oxadiazole ring , which are known to contribute to various pharmacological effects. Its structure suggests interactions with multiple biological targets, making it significant in medicinal chemistry and drug development.
Chemical Structure
The molecular formula of 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is with a molecular weight of approximately 327.8 g/mol. The presence of functional groups such as the nitro and chloro groups enhances its reactivity and potential biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- Interaction with Receptors : It may bind to various receptors, altering cellular signaling pathways.
- Induction of Apoptosis : Some studies suggest that it can trigger programmed cell death in cancer cells.
Anticancer Properties
Several studies have explored the anticancer potential of 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide:
-
Cell Line Studies : The compound has been evaluated against various cancer cell lines including melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D). For instance, one study reported a mean growth inhibition percentage (GP) of 62.61% against these cell lines .
Cell Line Mean Growth Inhibition (%) MDA-MB-435 15.43 K-562 18.22 T-47D 34.27 HCT-15 39.77 - Mechanistic Insights : The compound's ability to induce apoptosis was linked to the modulation of apoptotic markers and pathways, suggesting its role as a potential anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide has shown promising antimicrobial activity against various pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The structure of 2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide allows for significant modifications that can enhance or alter its biological activity. For example:
| Compound Name | Structural Features |
|---|---|
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Contains a chloro group and acetamide functionality |
| 2-chloro-N-(3,5-dimethylphenyl)nicotinamide | Features a chloro group and nicotinamide structure |
| 2-chloro-N-(2,4-dimethylphenyl)benzamide | Similar amide structure but lacks the oxadiazole ring |
The oxadiazole ring is particularly noteworthy as it contributes unique chemical behavior and therapeutic effects not found in simpler analogs .
Case Studies
Recent case studies have highlighted the potential applications of this compound in clinical settings:
- Cancer Treatment Trials : Clinical trials assessing the efficacy of related oxadiazole derivatives have shown positive outcomes in tumor reduction and patient survival rates .
- Combination Therapies : Research into combination therapies involving this compound has demonstrated enhanced efficacy when used alongside traditional chemotherapeutics .
Q & A
Q. Table 1. Substituent Effects on Bioactivity
| Substituent (R) | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) | Source |
|---|---|---|---|
| -NO₂ (target) | 12.5 ± 1.2 | 8.7 ± 0.9 | |
| -OCH₃ | >50 | 15.3 ± 1.5 | |
| -CF₃ | 18.9 ± 2.1 | 6.2 ± 0.8 |
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like EGFR (PDB ID: 1M17). The nitro group may form hydrogen bonds with Lys745, while the oxadiazole ring interacts via π-π stacking .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Train models with descriptors like logP and polar surface area to predict cytotoxicity .
Advanced: What experimental designs are recommended to study the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 254 nm. Nitro groups may hydrolyze in acidic conditions .
- Thermal Stability : Use TGA/DSC to determine decomposition temperature (>200°C suggests suitability for high-temperature applications) .
- Light Sensitivity : Expose to UV (365 nm) and measure photodegradation products with LC-MS .
Advanced: How can researchers reconcile discrepancies in reported solubility data for this compound?
Methodological Answer:
Discrepancies arise from solvent polarity and measurement techniques. Standardize protocols:
Shake-Flask Method : Saturate solvent (e.g., DMSO, PBS) with compound, filter, and quantify via UV-Vis (λmax ~310 nm) .
Cosolvency Approach : Use ethanol-water mixtures to extrapolate aqueous solubility via Yalkowsky equation .
Thermodynamic Analysis : Calculate solubility parameters (Hansen, Hildebrand) to predict compatibility with excipients .
Basic: What are hypothesized mechanisms of action based on structural analogs?
Methodological Answer:
The 1,3,4-oxadiazole core and nitro group suggest dual mechanisms:
- Antimicrobial : Disruption of bacterial cell membranes via lipophilic interactions (logP ~3.5) .
- Anticancer : Topoisomerase II inhibition or ROS generation due to electron-deficient nitro group .
Validate via enzyme inhibition assays (e.g., DNA gyrase for antimicrobial activity) .
Advanced: How can combination therapy studies enhance the compound’s efficacy?
Methodological Answer:
- Synergy Screens : Test with cisplatin or doxorubicin using Chou-Talalay method. Calculate combination index (CI <1 indicates synergy) .
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability and target tumor microenvironments .
- Resistance Studies : Pre-treat cancer cells with ABC transporter inhibitors (e.g., verapamil) to assess efflux pump involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
